molecular formula C18H16ClNO4S B2682192 Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate CAS No. 2415620-74-3

Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate

Cat. No.: B2682192
CAS No.: 2415620-74-3
M. Wt: 377.84
InChI Key: LKZSZWYZJBMRKR-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is a complex organic compound that combines a quinoline moiety with a sulfonate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and sulfonate groups in its structure allows for unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-propoxybenzenesulfonyl chloride, which is then reacted with quinolin-8-ol in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The sulfonate group can be reduced to a sulfonic acid.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonate group can interact with proteins, inhibiting their activity. These interactions make the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activity.

    4-chloro-3-propoxybenzenesulfonate: Lacks the quinoline moiety but retains the sulfonate functionality.

    Quinolin-8-yl benzenesulfonate: Similar structure but without the chloro and propoxy substituents.

Uniqueness

Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both quinoline and sulfonate groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

quinolin-8-yl 4-chloro-3-propoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-2-11-23-17-12-14(8-9-15(17)19)25(21,22)24-16-7-3-5-13-6-4-10-20-18(13)16/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZSZWYZJBMRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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